3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Description
This compound belongs to the coumarin family, characterized by a fused benzopyrone core. Its structure includes a nitro group at position 6 of the coumarin ring and a piperazine-1-carbonyl moiety substituted with a 3,4-dimethylphenyl group at position 2.
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-3-4-17(11-15(14)2)23-7-9-24(10-8-23)21(26)19-13-16-12-18(25(28)29)5-6-20(16)30-22(19)27/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBGJXVXKXYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-Dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds similar to 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (PC3) cells. In vitro assays demonstrated cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .
Protein Kinase Inhibition
In addition to antitumor activity, this compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer progression. For example, certain derivatives have shown inhibition rates of up to 44% against HsCK1e at concentrations as low as 1 μM .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The chromenone core may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
A. Coumarin Derivatives with Piperazine Substituents
- 3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e) :
These compounds feature a sulphonyl group instead of the 3,4-dimethylphenyl substituent on the piperazine ring. The sulphonyl group increases polarity and hydrogen-bonding capacity compared to the hydrophobic dimethylphenyl group in the target compound. Synthesis involves reacting 3-(piperazine-1-carbonyl)coumarin with sulphonyl chlorides, yielding 75–81% isolated products after column chromatography .
B. Quinazolinone-Based Analogues
- 2-(Chloromethyl)-3-(4-methoxyphenyl)-6-nitroquinazolin-4(3H)-one: While sharing a nitro group at position 6, this compound replaces the coumarin core with a quinazolinone scaffold. The chloromethyl and methoxyphenyl groups introduce distinct steric and electronic effects compared to the piperazine-carbonyl substituent in the target compound .
C. Pyrazoline Derivatives
- Its synthesis via hydrazine condensation yields a rigid, planar structure with a melting point of 126–130°C, contrasting with the likely higher polarity of the nitro-coumarin target .
Key Observations :
- The target compound’s nitro group at position 6 aligns with quinazolinone analogues but differs in core aromatic systems.
- Piperazine-linked coumarins (e.g., sulphonyl derivatives) exhibit modular synthesis, suggesting adaptability for introducing diverse substituents .
- Pyrazoline derivatives highlight the impact of alkyloxy chains (e.g., butyloxy, pentyloxy) on physical properties like melting points and chromatographic mobility .
Structural and Electronic Effects
- Nitro Group Positioning: The 6-nitro substituent in the target compound likely induces stronger electron-withdrawing effects compared to nitro groups in other positions (e.g., quinazolinone derivatives), altering UV-Vis absorption and reactivity .
- Piperazine vs. Sulphonyl Linkages : The carbonyl-piperazine group in the target compound may enhance π-π stacking interactions compared to sulphonyl-linked analogues, which prioritize polar interactions .
- 3,4-Dimethylphenyl vs.
Research Implications and Limitations
Biological Activity
3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 682346-06-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an antagonist or inhibitor in specific pathways:
- DPP-4 Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are used in the management of diabetes. For instance, a related study demonstrated that certain chromen derivatives effectively inhibited DPP-4 activity, suggesting potential for glucose regulation .
- Antitumor Activity : The presence of the piperazine moiety is often associated with anticancer properties. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Pharmacological Activities
Research indicates that this compound may possess several pharmacological activities:
Antitumor Activity
A study exploring the structure-activity relationship (SAR) of piperazine derivatives found that modifications on the phenyl ring significantly influenced cytotoxicity against cancer cell lines such as HT29 and Jurkat. The presence of dimethyl substitutions was particularly noted for enhancing activity .
Antidepressant Effects
Piperazine derivatives are commonly investigated for their potential antidepressant effects. The compound's ability to modulate serotonin and dopamine receptors may contribute to mood regulation and anxiety reduction.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
